molecular formula C11H14ClN5 B12785228 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl- CAS No. 13351-02-5

1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-

Cat. No.: B12785228
CAS No.: 13351-02-5
M. Wt: 251.71 g/mol
InChI Key: AXIUXECRTOGILY-UHFFFAOYSA-N
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Description

The compound “D 69” is a synthetic organic molecule known for its role as a phospholipase D inhibitor. It exhibits approximately 20-fold selectivity for phospholipase D1 over phospholipase D2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “D 69” involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of “D 69” may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as preparative liquid chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

“D 69” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced naphthalene-2-carboxamide derivatives .

Scientific Research Applications

“D 69” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “D 69” involves its selective inhibition of phospholipase D1. By binding to the active site of the enzyme, “D 69” prevents the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can modulate cellular functions such as membrane trafficking, cytoskeletal organization, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Compound 68: Another phospholipase D inhibitor with different selectivity profiles.

    Compound 70: A structurally similar compound with variations in the benzimidazole moiety.

Uniqueness

“D 69” stands out due to its high selectivity for phospholipase D1 over phospholipase D2, making it a valuable tool for studying the specific roles of these enzymes in cellular processes. Its unique structure also allows for modifications that can enhance its potency and selectivity .

Properties

CAS No.

13351-02-5

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

AXIUXECRTOGILY-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C

Origin of Product

United States

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